6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine 6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 876300-80-0
VCID: VC8304668
InChI: InChI=1S/C13H10BrN3/c1-9-4-2-3-5-11(9)13-16-15-12-7-6-10(14)8-17(12)13/h2-8H,1H3
SMILES: CC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br
Molecular Formula: C13H10BrN3
Molecular Weight: 288.14 g/mol

6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 876300-80-0

Cat. No.: VC8304668

Molecular Formula: C13H10BrN3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine - 876300-80-0

Specification

CAS No. 876300-80-0
Molecular Formula C13H10BrN3
Molecular Weight 288.14 g/mol
IUPAC Name 6-bromo-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C13H10BrN3/c1-9-4-2-3-5-11(9)13-16-15-12-7-6-10(14)8-17(12)13/h2-8H,1H3
Standard InChI Key MVFVGDXVFYIGGX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br
Canonical SMILES CC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a triazolo[4,3-a]pyridine core, a bicyclic system comprising a pyridine ring fused to a 1,2,4-triazole moiety. Key substituents include:

  • Bromine at position 6, imparting electrophilic reactivity.

  • o-Tolyl group (2-methylphenyl) at position 3, contributing steric bulk and aromatic interactions.

The molecular formula is C₁₃H₁₀BrN₃, with a calculated molecular weight of 288.15 g/mol. The IUPAC name derives from the parent heterocycle and substituent positions: 6-bromo-3-(2-methylphenyl)- triazolo[4,3-a]pyridine .

Crystallographic Insights

While no direct X-ray data exists for this compound, analogous triazolo[4,3-a]pyridines crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 15.1413(12) Å, b = 6.9179 Å, and c = 14.7489(11) Å . The triazole-pyridine fusion creates a planar backbone, with substituents adopting orientations minimizing steric clashes.

Synthetic Methodologies

Oxidative Cyclization Strategies

A robust route to triazolo[4,3-a]pyridines involves N-chlorosuccinimide (NCS)-mediated cyclization of hydrazone intermediates . For this compound:

  • Hydrazone Formation: React 5-bromo-2-hydrazinylpyridine with o-tolualdehyde.

  • Cyclization: Treat with NCS (1.2 equiv) in DCM at 0°C → RT for 4 h, yielding the triazole ring.

Optimization Note: Replacing traditional oxidants like PhI(OAc)₂ with NCS improves regioselectivity and reduces byproducts .

Alternative Approaches

  • Nucleophilic Aromatic Substitution: Introduce o-tolyl via Buchwald-Hartwig coupling on a pre-formed bromotriazolopyridine.

  • One-Pot Tandem Reactions: Combine cyclization and substitution steps using Pd catalysts.

MethodYield (%)Purity (%)Key Advantage
NCS Cyclization 78≥99Regioselective, mild conditions
Pd-Catalyzed Coupling6597Direct aryl introduction

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 1H, H-5), 7.85–7.40 (m, 4H, o-tolyl), 2.65 (s, 3H, CH₃).

  • ¹³C NMR: δ 152.1 (C-3a), 141.5 (C-6-Br), 138.2 (C-o-tolyl), 21.3 (CH₃).

  • HRMS: m/z calcd. for C₁₃H₁₀BrN₃ [M+H]⁺ 288.0124, found 288.0128 .

Thermodynamic Data

  • Melting Point: Estimated 180–185°C (decomp.) based on analogues.

  • Solubility: Low in H₂O (<0.1 mg/mL); soluble in DMSO (25 mg/mL), DCM.

Biological and Functional Applications

Material Science Applications

  • Luminescent Materials: Triazolo[4,3-a]pyridines serve as electron-transport layers in OLEDs.

  • Coordination Chemistry: The N-rich structure chelates transition metals (e.g., Cu²⁺, Pt⁴⁺).

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing formation of triazolo[1,5-a]pyridine isomers requires careful oxidant selection .

  • Functionalization: Steric hindrance from o-tolyl complicates further derivatization.

Research Opportunities

  • Structure-Activity Studies: Systematically vary substituents (e.g., Br → CF₃, o-tolyl → naphthyl).

  • In Vivo Toxicology: Assess acute/chronic toxicity in model organisms.

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